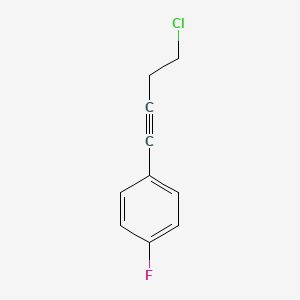

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Overview

Description

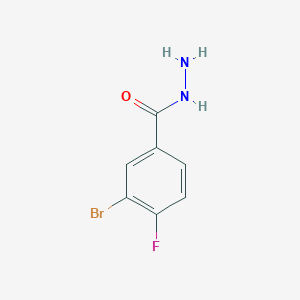

“1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a fluorine atom and a 4-chlorobut-1-yn-1-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-fluorobenzene derivative with a 4-chlorobut-1-yn-1-yl group . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a fluorine atom, and a 4-chlorobut-1-yn-1-yl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

As an organic compound, “1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene” would be expected to undergo various types of chemical reactions characteristic of its functional groups . These could include electrophilic aromatic substitution reactions on the benzene ring, nucleophilic substitution reactions involving the chlorine atom, and reactions involving the alkyne group.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene” would be influenced by its molecular structure . These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications

Spectroscopic Analysis

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene and its related compounds have been studied for their spectroscopic properties. The infrared (IR) and Raman spectra of similar compounds have been measured in liquid states, revealing information about their molecular symmetry and structure. For instance, Seth-Paul and Shino (1975) examined the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, interpreting data based on C_s symmetry, although depolarization data suggested a probable C_1 symmetry (Seth-Paul & Shino, 1975).

Dipole Moment and Rotational Spectrum

Studies like those conducted by Peebles & Peebles (2002) have focused on measuring the rotational spectra and dipole moments of similar chloro-fluorobenzene compounds. These measurements are essential for understanding molecular structure and behavior (Peebles & Peebles, 2002).

Fluorination Processes

Research into the electrochemical fluorination of aromatic compounds, including halobenzenes, provides insight into the formation mechanisms of various fluorinated compounds. Horio et al. (1996) studied the formation mechanism of 1,4-difluorobenzene during the electrolyses of chlorobenzene and 1-chloro-4-fluorobenzene, highlighting the complexities of these fluorination processes (Horio et al., 1996).

Hydrogen Bonding and Crystal Structures

The investigation of C−H···F interactions in the crystal structures of fluorobenzenes, including 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, has provided valuable insights. Thalladi et al. (1998) discussed these interactions in crystalline fluorobenzenes, demonstrating the significance of weak acceptor capabilities of the C−F group in determining crystal structures (Thalladi et al., 1998).

Organometallic Chemistry

The use of partially fluorinated benzenes, including 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, in organometallic chemistry is another area of research. Pike, Crimmin, & Chaplin (2017) discussed the increasing recognition of fluorobenzenes as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-chlorobut-1-ynyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVCPIJILCKFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)